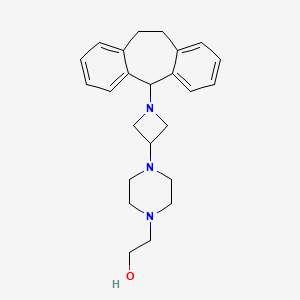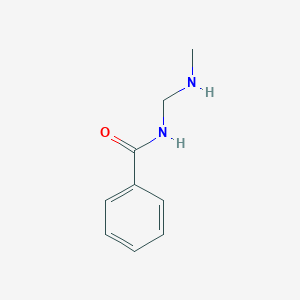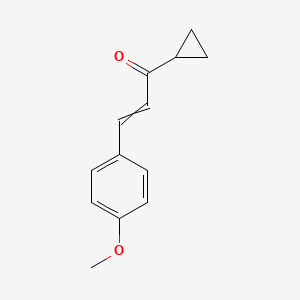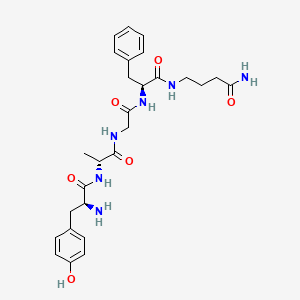
L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound is likely designed for specific biochemical or pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next coupling.
Cleavage: The completed peptide is cleaved from the resin.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that follow the SPPS method. High-performance liquid chromatography (HPLC) is used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Peptides can undergo oxidation, especially at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of methionine yields methionine sulfoxide.
Aplicaciones Científicas De Investigación
Chemistry
Peptides like “L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” are used in studying protein interactions, enzyme functions, and as building blocks for more complex molecules.
Biology
In biology, such peptides can be used as probes to study cellular processes, signal transduction pathways, and receptor-ligand interactions.
Medicine
Pharmaceutical applications include the development of peptide-based drugs for treating various diseases, including cancer, diabetes, and infectious diseases.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as catalysts in chemical reactions.
Mecanismo De Acción
The mechanism of action for “L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” would depend on its specific biological target. Generally, peptides can interact with receptors, enzymes, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- L-Tyrosyl-D-alanylglycyl-L-phenylalaninamide
- L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-tryptophanamide
Uniqueness
The uniqueness of “L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” lies in its specific sequence and modifications, which confer distinct biological or chemical properties compared to other peptides.
Propiedades
Número CAS |
72080-43-4 |
|---|---|
Fórmula molecular |
C27H36N6O6 |
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
4-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]butanamide |
InChI |
InChI=1S/C27H36N6O6/c1-17(32-26(38)21(28)14-19-9-11-20(34)12-10-19)25(37)31-16-24(36)33-22(15-18-6-3-2-4-7-18)27(39)30-13-5-8-23(29)35/h2-4,6-7,9-12,17,21-22,34H,5,8,13-16,28H2,1H3,(H2,29,35)(H,30,39)(H,31,37)(H,32,38)(H,33,36)/t17-,21+,22+/m1/s1 |
Clave InChI |
VBUSEWMEBFRXSM-WTNAPCKOSA-N |
SMILES isomérico |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canónico |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCCCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


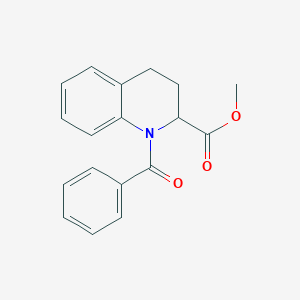

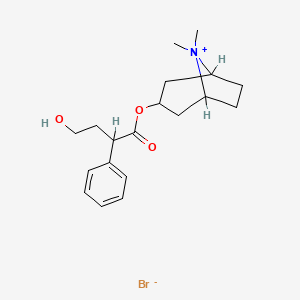
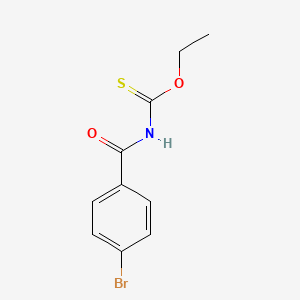
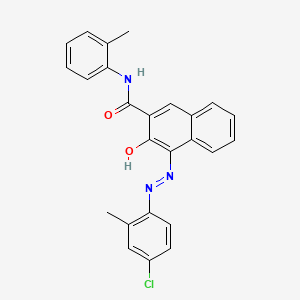
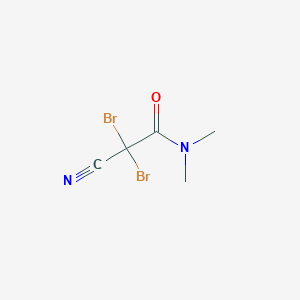
![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)
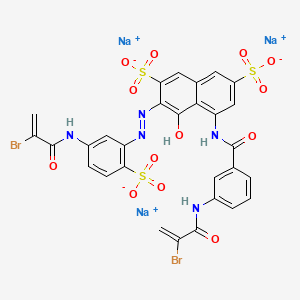
![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)
![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)
